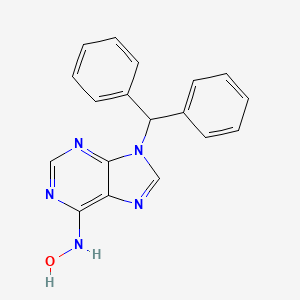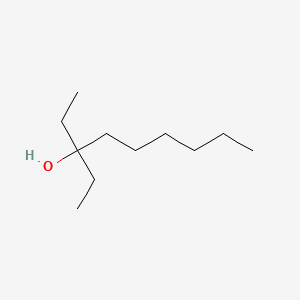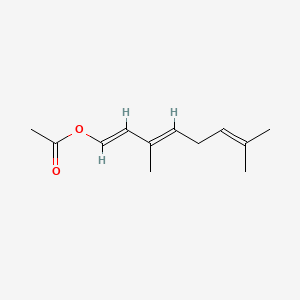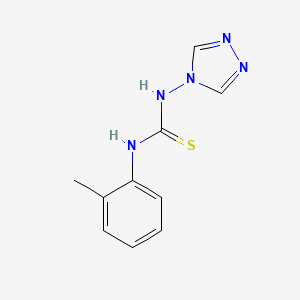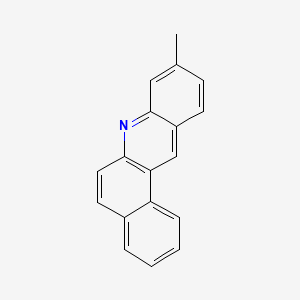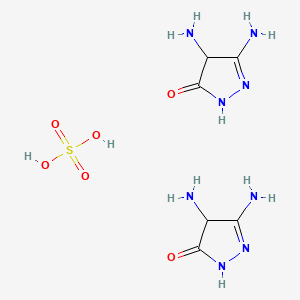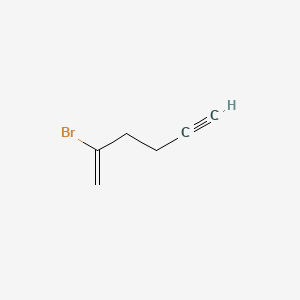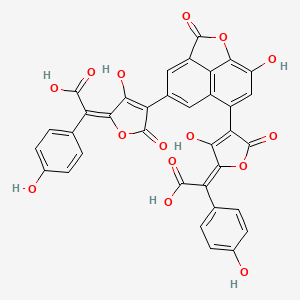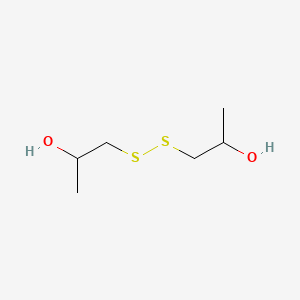
1,1'-Dithiodipropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,1’-Dithiodipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoethanol with hydrogen peroxide in the presence of a base. The reaction proceeds as follows:
2HSCH2CH2OH+H2O2→HOCH2CH2S-SCH2CH2OH+2H2O
Industrial production methods may involve similar reactions but are optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
1,1’-Dithiodipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’-Dithiodipropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used to study disulfide bond formation and reduction in proteins.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism of action of 1,1’-Dithiodipropan-2-ol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein activity and stability.
類似化合物との比較
1,1’-Dithiodipropan-2-ol can be compared with other disulfide-containing compounds such as:
Cystine: An amino acid with a disulfide bond, important in protein structure.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Glutathione disulfide (GSSG): An oxidized form of glutathione, involved in cellular redox reactions.
The uniqueness of 1,1’-Dithiodipropan-2-ol lies in its dual hydroxyl groups, which provide additional reactivity and potential for forming various derivatives.
特性
CAS番号 |
42589-21-9 |
|---|---|
分子式 |
C6H14O2S2 |
分子量 |
182.3 g/mol |
IUPAC名 |
1-(2-hydroxypropyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H14O2S2/c1-5(7)3-9-10-4-6(2)8/h5-8H,3-4H2,1-2H3 |
InChIキー |
AHRDMVQGWCOCQL-UHFFFAOYSA-N |
正規SMILES |
CC(CSSCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



